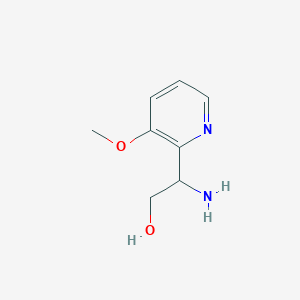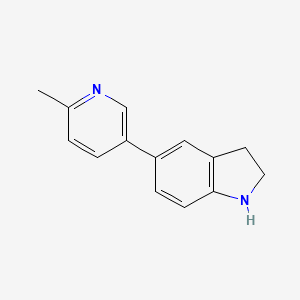
5-(6-Methylpyridin-3-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Methylpyridin-3-yl)indoline is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and natural products. The structure of this compound consists of an indoline core with a 6-methylpyridin-3-yl substituent at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methylpyridin-3-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The 6-methylpyridin-3-yl substituent can be introduced through a subsequent N-alkylation reaction using appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by N-alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
化学反応の分析
Types of Reactions
5-(6-Methylpyridin-3-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the indoline core to indoline derivatives with different oxidation states.
Substitution: Electrophilic substitution reactions can occur at the indoline core or the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Various substituted indoline and pyridine derivatives.
科学的研究の応用
5-(6-Methylpyridin-3-yl)indoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 5-(6-Methylpyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
類似化合物との比較
Similar Compounds
Indole: A parent compound with a similar indoline core but without the 6-methylpyridin-3-yl substituent.
Oxindole: An oxidized derivative of indoline with a carbonyl group at the 2-position.
Tryptophan: An amino acid with an indole ring, structurally related to indoline derivatives.
Uniqueness
5-(6-Methylpyridin-3-yl)indoline is unique due to the presence of the 6-methylpyridin-3-yl substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C14H14N2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
5-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H14N2/c1-10-2-3-13(9-16-10)11-4-5-14-12(8-11)6-7-15-14/h2-5,8-9,15H,6-7H2,1H3 |
InChIキー |
WKTYPSAMPAOUBV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


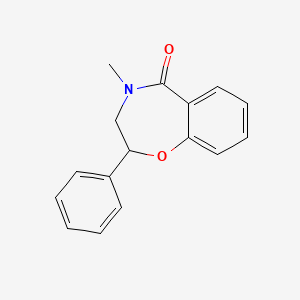
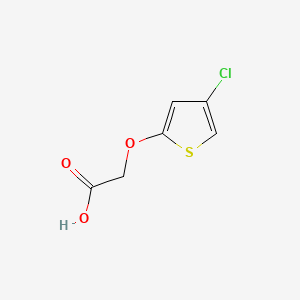
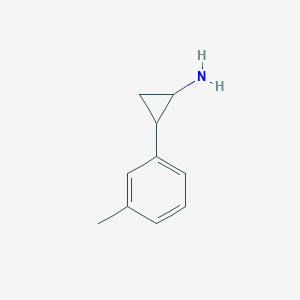
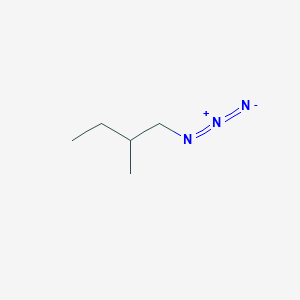
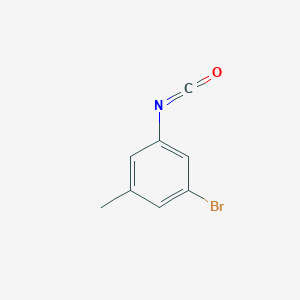
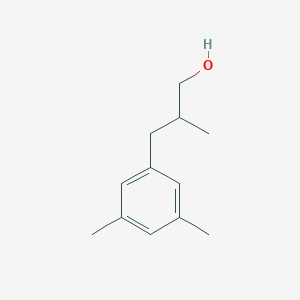
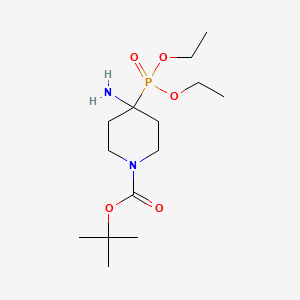
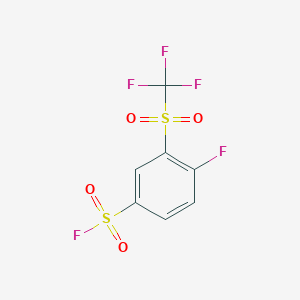
![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)

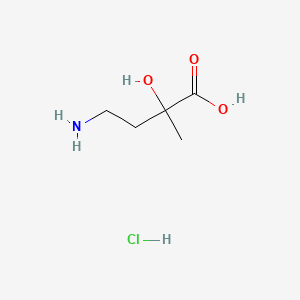
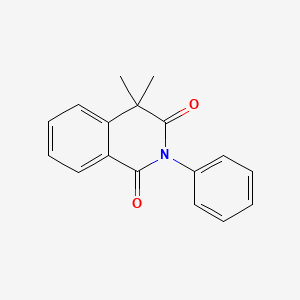
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
